molecular formula C13H20BNO2 B590780 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309443-99-9

2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B590780
CAS RN: 1309443-99-9
M. Wt: 233.118
InChI Key: AFASZBFMLVPOTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was synthesized as a raw substitute material for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole . The structure was confirmed by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and MS .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole was obtained through two substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene has a molecular weight of 204.07, a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, a boiling point of 130°C/20mmHg, and a refractive index of 1.49 .

Scientific Research Applications

Synthetic Applications in Drug Discovery Pyridine derivatives, including structures similar to 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, play a crucial role in the synthesis of biologically active compounds. Their significance is underscored in the development of inhibitors for specific proteins such as the p38 mitogen-activated protein (MAP) kinase, which is implicated in pro-inflammatory cytokine release. The design, synthesis, and activity studies of such compounds, leveraging crystal structures of p38 in complex with small organic ligands, highlight the importance of pyridine derivatives in medicinal chemistry (Scior et al., 2011).

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Applications Another significant area of application for compounds related to 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is in the synthesis and functionalization of heterocyclic N-oxide derivatives. These derivatives are known for their versatility as synthetic intermediates and their biological importance, especially in metal complexes formation, catalysts design, asymmetric synthesis, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Biological and Medicinal Applications Pyridine derivatives are also notable for their broad spectrum of biological activities, which include antifungal, antibacterial, antioxidant, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, and anticancer activities. These compounds serve as a foundation for the development of new therapeutic agents, demonstrating the pivotal role of pyridine and its derivatives in drug discovery and pharmaceutical research (Abu-Taweel et al., 2022).

Mechanism of Action

Target of Action

Similar compounds are often used in the borylation of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of boronates. It can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also participate in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of various boronate compounds. These compounds have diverse applications in organic synthesis .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is classified as a combustible solid and should be stored at 2-8°C .

Future Directions

The future directions for the research and application of this compound are not explicitly mentioned in the available literature .

properties

IUPAC Name

2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-9-8-15-10(2)7-11(9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFASZBFMLVPOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801159969
Record name 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801159969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1309443-99-9
Record name 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801159969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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